![molecular formula C16H13ClN2O3S B3018575 4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-92-1](/img/structure/B3018575.png)
4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide” is represented by the formula C16H13ClN2O3S . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S).Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide” such as melting point, boiling point, density, and toxicity are not explicitly mentioned in the available resources .Scientific Research Applications
Antifungal Activity
Pyridazine derivatives, including the compound , have been studied for their antifungal properties. In a study by Wu et al., novel pyridazine derivatives were synthesized from easily accessible starting materials, mucochloric acid, and benzene. Some of these compounds displayed good antifungal activities against Gibberella zeae , Fusarium oxysporum , and Cytospora mandshurica . Further research could explore their mechanism of action and potential applications in crop protection.
Anti-Inflammatory Agents
Pyridazine derivatives have shown promise as anti-inflammatory agents. While not directly tested, the compound’s structure suggests potential anti-inflammatory activity. Further studies could evaluate its effects on inflammatory pathways.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is believed to be the human carbonic anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects depending on the specific biochemical pathways involved.
properties
IUPAC Name |
4-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-6-8-15(9-7-13)23(20,21)18-11-14-10-16(19-22-14)12-4-2-1-3-5-12/h1-10,18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFATMMTPVJXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide |
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